molecular formula C10H16S B2902532 Dispiro[3.1.36.14]decane-8-thiol CAS No. 2580201-33-6

Dispiro[3.1.36.14]decane-8-thiol

Cat. No.: B2902532
CAS No.: 2580201-33-6
M. Wt: 168.3
InChI Key: AZWKGNYFPXROAY-UHFFFAOYSA-N
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Description

Dispiro[3.1.36.14]decane-8-thiol is a structurally complex molecule characterized by two spiro junctions (at positions 3.1.3 and 6.14) and a thiol (-SH) functional group at position 7. This compound belongs to the broader class of spirocyclic molecules, which are known for their three-dimensional rigidity and diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

dispiro[3.1.36.14]decane-8-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16S/c11-8-4-10(5-8)6-9(7-10)2-1-3-9/h8,11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWKGNYFPXROAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(C2)CC(C3)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[3.1.36.14]decane-8-thiol typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common method includes the use of a [3+2] cycloaddition reaction, where a suitable diene and a thiol are reacted under controlled conditions to form the spirocyclic thiol . The reaction conditions often involve the use of a catalyst and may require specific temperature and pressure settings to achieve the desired stereoselectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product would be purified using techniques such as distillation or chromatography to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Dispiro[3.1.36.14]decane-8-thiol can undergo several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can be reduced to form a simpler thiol or hydrocarbon derivative.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide may yield a disulfide, while reduction with lithium aluminum hydride could produce a simpler thiol.

Scientific Research Applications

Dispiro[3.1.36.14]decane-8-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and development.

    Biology: The compound’s unique structure makes it a useful probe for studying biological processes, particularly those involving thiol groups and redox reactions.

    Medicine: this compound and its derivatives have potential therapeutic applications, including as antioxidants or enzyme inhibitors.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Dispiro[3.1.36.14]decane-8-thiol exerts its effects is primarily through its thiol group, which can interact with various molecular targets. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function. This interaction can modulate enzymatic activity, signal transduction pathways, and redox balance within cells . The spirocyclic structure also contributes to the compound’s unique reactivity and stability, making it a valuable tool in both research and therapeutic contexts .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Functional Groups/Substituents Key Properties/Applications References
Dispiro[3.1.36.14]decane-8-thiol Dispiro[3.1.36.14]decane Thiol (-SH) at position 8 Potential reactivity in drug design Hypothetical
8-Aminospiro[4.5]decane hydrochloride Spiro[4.5]decane Amine (-NH2) at position 8 Research chemical (no known hazards)
Dispiro[indoline-3,2′-pyrrolidines] Dispiro[indoline-pyrrolidine] Aryl rings on pyrrolidinedione Cholinesterase inhibitors (Alzheimer’s)
Synspiro/anti-spiro peroxides Dispiro[1,2,4-trioxane] Peroxo-bridges Antimalarial activity
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid Spiro[4.5]decane Thiazole, carboxylic acid, benzyl Undisclosed (handling precautions)
  • Functional Group Impact: The thiol group in this compound may confer distinct redox properties compared to amine (8-Aminospiro[4.5]decane) or peroxo (antimalarial dispiro compounds) functionalities. Thiols are prone to oxidation, forming disulfides, which could influence stability or biological targeting. In contrast, dispiro[indoline-pyrrolidines] with aryl substituents exhibit enhanced cholinesterase inhibition due to π-π stacking interactions with enzyme active sites.

Q & A

Q. What are the key steps in synthesizing dispiro[3.1.36.14]decane-8-thiol, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions to form the dispiro core, followed by functionalization of the thiol group. Key steps include:

  • Cyclization : Use of precursors like ketenes or spiro-intermediates under controlled temperatures (e.g., reflux in benzene) to form the dispiro backbone .
  • Thiol introduction : Substitution reactions (e.g., using sodium iodide in acetone) or direct thiolation via nucleophilic attack .
  • Purification : HPLC or column chromatography to isolate the product, with NMR and mass spectrometry for validation . Optimization strategies include adjusting solvent polarity, temperature gradients, and catalyst loading to minimize side reactions like dimerization .

Q. Which analytical techniques are most effective for characterizing the this compound structure?

  • X-ray crystallography : Resolves the stereochemistry of the dispiro system and confirms thiol placement .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon connectivity, with HSQC/COSY for spatial correlations .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Detects functional groups (e.g., S-H stretch at ~2500 cm1^{-1}) .

Q. How does the thiol group in this compound influence its stability under varying storage conditions?

The thiol group is prone to oxidation, requiring storage under inert atmospheres (argon/nitrogen) at 2–8°C. Stabilization methods include:

  • Acidification : Hydrochloride salt formation to enhance solubility and reduce oxidative degradation .
  • Lyophilization : For long-term storage in amber vials to avoid light-induced radical reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

Discrepancies in reactivity (e.g., substitution vs. oxidation) may arise from variations in solvent polarity, pH, or trace metal catalysts. Methodological approaches include:

  • Controlled replicate studies : Systematically test variables (e.g., solvent, temperature) using design-of-experiment (DOE) frameworks .
  • Spectroscopic monitoring : Use in-situ Raman or UV-Vis to track intermediate species during reactions .
  • Computational modeling : DFT calculations to predict reaction pathways and compare with experimental outcomes .

Q. What methodologies are recommended for studying the biological activity of this compound in cellular models?

  • Cytotoxicity assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7) with IC50_{50} determination (e.g., 20 µM in related spiro compounds) .
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays .
  • Membrane permeability : Measure cellular uptake via LC-MS/MS, leveraging the compound’s lipophilicity from fluorine substituents .

Q. How can reaction mechanisms involving this compound be elucidated, particularly for substitution at the thiol site?

  • Kinetic isotope effects (KIE) : Compare kH/kDk_{H}/k_{D} to identify rate-determining steps in substitution reactions .
  • Trapping experiments : Use radical scavengers (e.g., TEMPO) to detect intermediates in oxidative pathways .
  • Isotopic labeling : 34^{34}S or 13^{13}C labeling to track sulfur participation in bond cleavage/formation .

Q. What strategies address stereochemical challenges in synthesizing this compound derivatives?

  • Chiral auxiliaries : Employ enantiopure starting materials or catalysts (e.g., Sharpless epoxidation) .
  • Dynamic resolution : Use enzymes (e.g., lipases) for kinetic resolution of racemic mixtures .
  • Stereochemical analysis : Vibrational circular dichroism (VCD) or X-ray diffraction to assign absolute configurations .

Q. How can environmental impacts of this compound be mitigated during disposal?

  • Neutralization protocols : Treat waste with activated charcoal or oxidizing agents (e.g., KMnO4_4) to degrade thiols .
  • Biodegradation assays : Test microbial degradation pathways using soil or wastewater microcosms .

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